1-(3-aminophenyl)-3-cyclopropyl-4,5-dihydroxy-2,3-dihydro-1H-imidazol-2-one, with the molecular formula CHNO and a molecular weight of 247.25 g/mol, is a compound of interest in medicinal chemistry. It is characterized by its unique structure, which includes an imidazole ring and multiple functional groups that may contribute to its biological activity. The compound is often utilized in research settings for its potential pharmacological properties, including antibacterial activity .
This compound falls under the category of imidazole derivatives, which are known for their diverse biological activities. Its classification as a potential therapeutic agent makes it relevant in the fields of medicinal chemistry and pharmaceutical development.
The synthesis of 1-(3-aminophenyl)-3-cyclopropyl-4,5-dihydroxy-2,3-dihydro-1H-imidazol-2-one can be approached through several methods. A common synthetic route involves the condensation of appropriate starting materials under controlled conditions to form the imidazole ring and introduce the necessary substituents.
One effective method includes the reaction of 3-aminoacetophenone with cyclopropylcarboxaldehyde in the presence of a suitable catalyst, followed by subsequent hydroxylation steps to introduce the dihydroxy groups. The use of solvents such as acetic acid or ethanol can facilitate these reactions .
The retrosynthetic analysis indicates that the target compound can be derived from simpler precursors through a series of condensation and cyclization reactions .
The molecular structure of 1-(3-aminophenyl)-3-cyclopropyl-4,5-dihydroxy-2,3-dihydro-1H-imidazol-2-one features an imidazole ring fused with a phenyl group and a cyclopropyl moiety. The dihydroxy groups are positioned at the 4 and 5 positions of the imidazole ring.
Key structural data includes:
The compound participates in various chemical reactions typical for imidazole derivatives. Notably, it can undergo electrophilic substitution due to the presence of amino and hydroxyl groups, allowing for further functionalization.
For instance, reactions involving oxidation or acylation can modify the hydroxyl groups to introduce new functionalities. The compound's reactivity profile suggests potential pathways for developing derivatives with enhanced biological activities .
The mechanism of action for 1-(3-aminophenyl)-3-cyclopropyl-4,5-dihydroxy-2,3-dihydro-1H-imidazol-2-one likely involves interaction with biological targets such as enzymes or receptors. The presence of amino and hydroxyl groups may facilitate hydrogen bonding and other interactions critical for binding to target sites.
Studies indicate that compounds with similar structures exhibit antibacterial properties through inhibition of bacterial enzyme activity or interference with metabolic pathways . Further research is necessary to elucidate the specific mechanisms at play for this compound.
The physical properties include:
Chemical properties involve stability under various conditions. The compound shows stability at room temperature but may degrade under extreme pH conditions or upon prolonged exposure to light .
Relevant analyses such as melting point determination and spectroscopic studies (NMR, IR) provide insights into its purity and structural integrity.
1-(3-aminophenyl)-3-cyclopropyl-4,5-dihydroxy-2,3-dihydro-1H-imidazol-2-one has potential applications in:
Research continues to explore its full potential within medicinal chemistry and related fields .
The synthesis of 1-(3-aminophenyl)-3-cyclopropyl-4,5-dihydroxy-2,3-dihydro-1H-imidazol-2-one follows a multistep convergent strategy that builds the heterocyclic core before introducing the cyclopropyl substituent. As demonstrated in gold(I) complex syntheses [4], the foundational approach begins with benzil derivatives undergoing condensation with paraformaldehyde (PFA) and ammonium acetate in concentrated acetic acid under reflux conditions to yield 4,5-diphenyl-1H-imidazole intermediates. Subsequent N-alkylation introduces the cyclopropyl moiety using cyclopropyl halides (typically iodide or bromide) in anhydrous acetonitrile with sodium hydride as a base at 50-60°C for 12-24 hours. This step requires meticulous exclusion of moisture due to the sensitivity of the imidazolium salt precursors [4].
The critical ring closure to form the imidazolone structure employs cyclization-condensation reactions between 1-(3-aminophenyl)urea derivatives and α-hydroxyketones. This reaction proceeds via nucleophilic attack of the urea nitrogen on the carbonyl carbon, followed by dehydration. Optimization studies reveal that microwave-assisted synthesis significantly accelerates this step (10-15 minutes vs. 12 hours conventionally) while improving yields by 15-20% through reduced thermal decomposition [4] [7]. The final hydroxylation at C4/C5 positions employs oxidative dihydroxylation using osmium tetroxide/N-methylmorpholine N-oxide or milder alternatives like hydrogen peroxide/tungstate systems.
Table 1: Key Synthetic Steps and Optimization Parameters
Synthetic Step | Reagents/Conditions | Reaction Time | Yield Range | Optimization Strategy |
---|---|---|---|---|
Imidazole Formation | Benzil + PFA + NH₄OAc (HOAc, reflux) | 6-8 hours | 70-75% | Solvent-free conditions under microwave |
N-Alkylation | R-X (X=I,Br), NaH, ACN, 50°C | 12-24 hours | 65-70% | Phase-transfer catalysis (TBAB) |
Cyclization | Urea + α-hydroxyketone, toluene, Δ | 10-12 hours | 60-68% | Microwave irradiation (150°C) |
Dihydroxylation | OsO₄/NMO, acetone/H₂O | 48 hours | 55-60% | H₂O₂/Na₂WO₄ catalytic system |
The cyclopropyl group in 1-(3-aminophenyl)-3-cyclopropyl-4,5-dihydroxy-2,3-dihydro-1H-imidazol-2-one serves as a conformationally constrained ligand that significantly influences the compound's electronic and steric properties. As observed in N-heterocyclic carbene (NHC) gold complexes [4], cyclopropyl substituents enhance σ-donation capacity compared to linear alkyl chains due to their increased s-character in C-N bonds. This electronic modulation stabilizes transition states in metal-mediated reactions and improves metabolic stability in biological applications. Synthetic access to the cyclopropyl-functionalized imidazolone involves cyclopropylamine or cyclopropyl halides reacting with halogenated imidazolone precursors under Buchwald-Hartwig conditions (Pd₂(dba)₃/XPhos catalyst system) [8].
Steric parameters of the cyclopropyl ring create a cone angle of approximately 130°, which is intermediate between methyl and tert-butyl groups. This moderate steric bulk prevents aggregation while allowing sufficient accessibility for nucleophilic attacks at the metal center in coordination complexes. The ring strain energy (27 kcal/mol) of cyclopropyl enhances reactivity in ring-opening functionalizations, enabling further derivatization at the C3 position. Common modifications include:
Table 2: Electronic and Steric Effects of Cyclopropyl vs. Common Substituents
Substituent | Tolman Electronic Parameter (cm⁻¹) | Steric Parameter (θ°) | Hydrophobicity (logP contribution) |
---|---|---|---|
Cyclopropyl | 2,056 | 130 | +0.70 |
Methyl | 2,050 | 112 | +0.50 |
tert-Butyl | 2,058 | 170 | +1.20 |
Phenyl | 2,055 | 145 | +1.40 |
Anion exchange protocols are critical for preparing reactive intermediates in the synthesis of 1-(3-aminophenyl)-3-cyclopropyl-4,5-dihydroxy-2,3-dihydro-1H-imidazol-2-one. The hexafluorophosphate (PF₆⁻) anion exchange method is employed to enhance solubility and crystallinity of imidazolium precursors. As demonstrated in NHC-Au(I) syntheses [4], this involves treating iodide salts with potassium hexafluorophosphate in methanol/water mixtures (1:1 v/v) at 0-5°C for 2 hours, achieving >95% anion conversion. The low nucleophilicity of PF₆⁻ prevents unwanted side reactions during subsequent metalation steps.
Halogenation techniques enable precise functionalization of the imidazolone core:
The iodido(NHC)gold(I) complex 7 exemplifies this strategy, prepared via Cl/I exchange from chlorido precursor 5 with NaI in acetone [4]. Anion metathesis must be conducted under strictly anhydrous conditions to prevent hydrolysis of the imidazolone ring, with molecular sieves (3Å) proving effective for solvent drying.
Purification of 1-(3-aminophenyl)-3-cyclopropyl-4,5-dihydroxy-2,3-dihydro-1H-imidazol-2-one presents significant challenges due to its polar multifunctional nature, hygroscopicity, and acid/base sensitivity. The dihydroxyimidazolone core decomposes under standard silica gel chromatography conditions at pH <6 or >8, necessitating neutral buffer systems (pH 7 phosphate) in the mobile phase. As reported for analogous NHC complexes [4], purification typically employs silica column chromatography with dichloromethane/methanol gradients (95:5 to 85:15 v/v), though this method yields recovery rates below 60% due to compound adherence to silica.
Recrystallization optimization reveals that mixed solvent systems provide superior results:
HPLC purification (reverse-phase C18 columns) with trifluoroacetic acid (0.1%)/acetonitrile gradients achieves >98% purity but causes partial hydrolytic degradation (5-7%) of the dihydroxyimidazolone ring. To mitigate this, preparative HPLC must be conducted at 5-10°C with immediate lyophilization of collected fractions. The compound's chelating properties also cause metal leaching from stainless steel HPLC systems, requiring titanium or PEEK-lined components for analytical quantification.
Table 3: Purification Methods and Associated Challenges
Method | Conditions | Purity Achieved | Major Challenges | Yield Recovery |
---|---|---|---|---|
Silica Chromatography | CH₂Cl₂:MeOH (9:1), neutral pH | 90-93% | Decomposition on silica, tailing | 55-60% |
Recrystallization | DMF/H₂O (1:2), slow cooling | 95-97% | Polymorphism issues, solvate formation | 45-50% |
Preparative HPLC | C18, 0.1% TFA/ACN, 5°C | >98% | Hydrolytic degradation, metal leaching | 65-70% |
Counterion Crystallization | NH₄PF₆ in ethanol | 96-98% | Anion exchange incompleteness | 70-75% |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7